molecular formula C16H32N2O4 B13950938 ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate CAS No. 54207-60-2

ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate

Cat. No.: B13950938
CAS No.: 54207-60-2
M. Wt: 316.44 g/mol
InChI Key: APMBZGNVXKKIJJ-UHFFFAOYSA-N
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Description

Ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate is a synthetic carbamate compound of interest in materials science research. With the molecular formula C16H32N2O4 , this molecule features a long decyl chain spacer, making it a potential monomer or cross-linking agent in polymer chemistry. Carbamates are known to serve as key intermediates in the synthesis of various polymers . Related carbamate compounds have been specifically cited in patents for their utility in crosslinking unsaturated hydrocarbon polymers . This suggests potential research applications for this compound in developing and modifying the properties of specialty elastomers or plastics, where it could contribute to the formation of a crosslinked network to enhance material strength and stability. The structure of this compound, which includes multiple nitrogen and oxygen atoms, also makes it a candidate for investigations in organic synthesis, where it could be used to build more complex molecular architectures. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

54207-60-2

Molecular Formula

C16H32N2O4

Molecular Weight

316.44 g/mol

IUPAC Name

ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate

InChI

InChI=1S/C16H32N2O4/c1-3-21-15(19)17-13-11-9-7-5-6-8-10-12-14-18-16(20)22-4-2/h3-14H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

APMBZGNVXKKIJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCCCCCCCCCNC(=O)OCC

Origin of Product

United States

Preparation Methods

Catalytic Reaction of Urea with Ethanol (Non-Phosgene Route)

A prominent and environmentally benign method involves the catalytic reaction of urea with ethanol in the presence of metal oxide catalysts under controlled temperature and pressure conditions. This method avoids the use of toxic phosgene and minimizes environmental pollution.

Reaction Conditions:

Parameter Range/Value
Molar ratio (urea:ethanol) 1:1 to 1:20
Catalyst Metal oxides (ZnO, MnO, CaO, Al2O3, MgO)
Temperature 100–200 °C
Pressure 0.1–2.0 MPa
Reaction time 1–12 hours

Process Steps:

  • Charge ethanol into a sealed reactor.
  • Add urea and metal oxide catalyst.
  • Stir and heat the mixture to 100–150 °C.
  • Begin ammonia removal via condenser and ammonia absorber.
  • Maintain reaction temperature between 100–200 °C and pressure at 0.1–2.0 MPa.
  • Continue reaction for 1–12 hours with controlled ammonia evolution.
  • Upon completion, distill under vacuum at 100–120 °C to isolate the product.

Catalyst Role:

Metal oxides act as heterogeneous catalysts facilitating the conversion of urea and ethanol to carbamate esters. Zinc oxide, manganese oxide, calcium oxide, aluminum oxide, and magnesium oxide have demonstrated effectiveness, with recyclability at certain temperatures.

Example Preparations (Embodiments)

Embodiment Ethanol (L) Urea (kg) Catalyst (kg) Catalyst Type Temp. (°C) Pressure (MPa) Time (h) Yield & Notes
1 780 150 10 Zinc oxide 150 1.0 6 Product purity >95%, continuous distillation applied
2 780 120 20 Magnesium oxide 100 0.1 12 Lower temp, longer time, high purity obtained
3 800 150 15 Calcium oxide 200 1.0 1 Higher temp, shorter time, efficient conversion

These embodiments illustrate the flexibility of the method, allowing optimization of catalyst type, temperature, pressure, and reaction time to maximize yield and purity while maintaining safety and environmental standards.

Comparative Advantages of the Method

Feature Description
Safety Avoids toxic phosgene; uses non-corrosive catalysts
Environmental Impact Ammonia byproduct is absorbed and recovered; no harmful emissions
Cost Uses inexpensive raw materials (urea, ethanol)
Purity Achieves product purity up to 95%
Process Simplicity Simple operation, easy catalyst recovery and reuse
Scalability Continuous distillation and reaction feasible

This method represents a significant improvement over traditional phosgene-based syntheses, providing a safer, greener, and economically viable route to carbamate esters like this compound.

Summary Table of Preparation Method Parameters

Parameter Description/Range
Raw Materials Urea and Ethanol
Catalyst Metal oxides (ZnO, MnO, CaO, Al2O3, MgO)
Molar Ratio (Urea:Ethanol) 1:1 to 1:20
Temperature 100–200 °C
Pressure 0.1–2.0 MPa
Reaction Time 1–12 hours
Product Purity Up to 95%
Byproduct Ammonia (recovered and reused)
Distillation Vacuum distillation at 100–120 °C

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted carbamates .

Scientific Research Applications

Ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Structural and Functional Differences

The compound’s key distinguishing feature is its long decyl chain and dual carbamate groups, which contrast with simpler carbamates like ethyl carbamate (EC) and vinyl carbamate. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight Key Structural Features
Ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate C₁₆H₂₈N₂O₆ (est.) ~356.4 g/mol Decyl chain with dual carbamate groups
Ethyl carbamate (EC) C₃H₇NO₂ 89.09 g/mol Single carbamate group (CH₃CH₂O-CO-NH₂)
Vinyl carbamate C₃H₅NO₂ 87.08 g/mol Vinyl group (CH₂=CH-O-CO-NH₂)
tert-Butyl carbamate C₅H₁₁NO₂ 131.15 g/mol Bulky tert-butyl substituent
Ethyl N-hydroxycarbamate C₃H₇NO₃ 105.09 g/mol Hydroxylamine derivative (NH(OH)-COOCH₂CH₃)

Carcinogenic and Mutagenic Activities

Ethyl Carbamate (EC)
  • Carcinogenicity: Induces liver, ear duct, and neurofibrosarcomas in rodents, with moderate potency .
  • Mutagenicity: Not directly mutagenic in Salmonella typhimurium assays but requires metabolic activation .
  • Exposure Sources : Found in alcoholic beverages (e.g., Chinese baijiu), with concentrations up to 822 µg/L in some samples .
Vinyl Carbamate
  • Carcinogenicity: 10–50× more potent than EC in inducing lung adenomas, liver tumors, and skin cancers .
  • Mutagenicity : Direct mutagen in S. typhimurium TA1535/TA100 when metabolized by liver enzymes .
This compound
  • Carcinogenicity/Mutagenicity: No direct studies available.
tert-Butyl Carbamate and Ethyl N-Hydroxycarbamate
  • tert-Butyl carbamate: No significant carcinogenic activity in mice .
  • Ethyl N-hydroxycarbamate : Weak direct mutagen (2–3 revertants/µmol) but reduced activity in metabolic assays .

Metabolic and Analytical Considerations

  • The target compound’s dual carbamate groups may undergo hydrolysis, releasing ethanolamine or ethylamine derivatives.
  • Detection: EC is analyzed via GC-ECD/NPD or LC-MS after dichloromethane extraction (LOD: 1–20 µg/L) .

Health Risk Assessment

  • EC: High exposure in alcoholic beverages, with 48.7% of Chinese baijiu samples exceeding 150 µg/L . MOE (Margin of Exposure) values indicate carcinogenic risk for heavy consumers .
  • Target Compound : Insufficient data for risk assessment. Its structural complexity may reduce volatility but increase persistence in environmental matrices.

Biological Activity

Ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate is a synthetic compound categorized under carbamates, characterized by its unique structure that includes an ethyl carbamate group linked to a decyl chain with an ethoxycarbonylamino substituent. Its molecular formula is C16H32N2O4C_{16}H_{32}N_{2}O_{4}, and it has a molecular weight of approximately 316.44 g/mol. This compound has garnered attention for its potential applications in pharmaceuticals and agriculture due to its biological activity.

The biological activity of this compound is primarily attributed to its functional groups, particularly the carbamate moiety. This structure allows it to participate in various biochemical reactions, including:

  • Hydrolysis : In the presence of water, it can hydrolyze to form the corresponding amine and carboxylic acid.
  • Acylation Reactions : The ethoxycarbonyl group can be transferred to nucleophiles, resulting in various derivatives that may exhibit distinct biological properties.

Toxicological Profile

A hazard assessment indicates that this compound has specific toxicological characteristics:

  • Aquatic Toxicity : It exhibits moderate toxicity to aquatic organisms with an LC50 for fish at 4.6 mg/L and EC50 values of 12 mg/L for both water fleas and algae .
  • Human Safety : In repeated dose toxicity studies, the NOAEL (No Observed Adverse Effect Level) was found to be 320 mg/kg/day (28 days, rat, oral). Additionally, reproductive and developmental toxicity screening indicated a NOAEL of 1,000 mg/kg/day .

Case Studies and Research Findings

Research has explored the potential therapeutic applications of this compound. For instance, its derivatives have been investigated for their anti-fibrotic properties:

  • Anti-fibrotic Activity : Studies suggest that compounds with similar structures may inhibit processes such as cell regeneration, angiogenesis, and fibroblast migration. This indicates a potential role in treating fibrotic diseases by interfering with extracellular matrix deposition and tissue remodeling .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl DecanoateC12H24O2C_{12}H_{24}O_{2}Simple ester with no amino functionality
Ethanolamine DecanoateC12H27NO2C_{12}H_{27}NO_{2}Contains an amine but lacks the carbamate group
N-ButyloctanamideC12H25NOC_{12}H_{25}NOAmide structure without carbamate functionality

This compound distinguishes itself through its combination of both carbamate and ethoxycarbonamide functionalities, which may confer unique biological activities not present in simpler analogs.

Q & A

Q. What are the optimal chromatographic conditions for quantifying ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate in biological matrices?

Methodological Answer : Gas chromatography (GC) paired with mass spectrometry (MS) or nitrogen-phosphorus detection (NPD) is recommended for high sensitivity. Key parameters include:

  • Column : Polar stationary phases like DB-WAX or Carbowax 20M (retention of carbamates via hydrogen bonding) .
  • Sample Prep : Dichloromethane extraction after dilution to 5–10% alcohol content minimizes matrix interference .
  • Internal Standards : Deuterated analogs (e.g., ethyl carbamate-d5) improve quantification accuracy .
  • LOD : Achievable limits range from 1–50 µg/L depending on detection mode (ECD: 1 µg/L, FID: 50 µg/L) .

Q. How can synthesis protocols for this compound be standardized to reduce side-product formation?

Methodological Answer :

  • Solvent Selection : Use non-polar solvents (e.g., n-hexane/ethyl acetate mixtures) to limit hydrolysis of the carbamate group .
  • Temperature Control : Maintain reactions below 40°C to prevent thermal degradation of intermediates .
  • Purification : Employ alumina-based clean-up to isolate the target compound from byproducts like unreacted amines .

Advanced Research Questions

Q. What mechanistic insights explain contradictory toxicity data for carbamate derivatives in preclinical models?

Methodological Answer : Contradictions often arise from:

  • Dose-Dependent Effects : Ethyl carbamate exhibits acute toxicity at >500 mg/kg in rodents but immunosuppression at subchronic doses (e.g., 50 mg/kg over 13 weeks) .
  • Metabolic Variability : Species-specific cytochrome P450 activity influences metabolite profiles (e.g., vinyl carbamate formation in mice vs. rats) .
  • Analytical Artifacts : Co-eluting matrix components (e.g., ethanol in beverages) can inflate toxicity readings; use GC-MS with isotopic standards to resolve .

Q. Experimental Design :

  • Factorial Design : Test dose × exposure duration interactions (e.g., 2×2 factorial: 50/500 mg/kg × 1/13 weeks) to identify nonlinear toxicity thresholds .

Q. How does the decyl chain length influence the compound’s interaction with lipid bilayers in drug delivery systems?

Methodological Answer :

  • Membrane Permeability Assays : Use fluorescence anisotropy with DPH probes to quantify bilayer disruption. Longer chains (C10) enhance partitioning into hydrophobic domains .
  • MD Simulations : Model interactions with phosphatidylcholine membranes to predict self-assembly behavior (e.g., critical micelle concentration) .
  • In Vivo PK Studies : Compare AUC(0–24h) values in rodent models for derivatives with varying chain lengths (C8 vs. C10 vs. C12) .

Q. What theoretical frameworks guide the design of carbamate-based enzyme inhibitors targeting cancer pathways?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate binding energies between the carbamate group and catalytic residues (e.g., serine in proteases) .
  • QSAR Models : Corrogate chain length, electron-withdrawing groups, and IC50 values against validated targets (e.g., HDACs) .
  • Crystallography : Resolve 3D structures of inhibitor-enzyme complexes to refine steric and electronic parameters .

Method Validation & Data Analysis

Q. How can researchers validate the specificity of immunoassays for this compound in heterogeneous samples?

Methodological Answer :

  • Cross-Reactivity Testing : Screen against structurally similar carbamates (e.g., methyl or tert-butyl derivatives) using competitive ELISA .
  • Spike-and-Recovery : Add known concentrations (10–200 µg/L) to serum/urine and assess recovery rates (acceptance criteria: 80–120%) .
  • Interlab Reproducibility : Share blinded samples with ≥3 labs using harmonized ICH M10 guidelines for bioanalytical validation .

Q. What statistical approaches resolve batch-to-batch variability in synthetic yields of this compound?

Methodological Answer :

  • ANOVA : Compare yields across reaction conditions (e.g., solvent, catalyst) to identify significant factors (p < 0.05) .
  • Multivariate Regression : Model yield as a function of temperature, pH, and stirring speed to optimize parameters .
  • Control Charts : Monitor process stability using Shewhart charts with ±3σ limits during scale-up .

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